Cas no 2021782-42-1 (Ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate)
![Ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate structure](https://ja.kuujia.com/scimg/cas/2021782-42-1x500.png)
Ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate
- EN300-700259
- 2021782-42-1
- Ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate
-
- インチ: 1S/C11H18O4/c1-3-14-10(12)9-11(2,15-9)6-8-4-5-13-7-8/h8-9H,3-7H2,1-2H3
- InChIKey: ICCBIGOCLLXLDE-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)OCC)C1(C)CC1COCC1
計算された属性
- せいみつぶんしりょう: 214.12050905g/mol
- どういたいしつりょう: 214.12050905g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 48.1Ų
Ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700259-2.5g |
ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate |
2021782-42-1 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
Enamine | EN300-700259-1.0g |
ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate |
2021782-42-1 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
Enamine | EN300-700259-5.0g |
ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate |
2021782-42-1 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Enamine | EN300-700259-0.5g |
ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate |
2021782-42-1 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
Enamine | EN300-700259-0.25g |
ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate |
2021782-42-1 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
Enamine | EN300-700259-0.05g |
ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate |
2021782-42-1 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
Enamine | EN300-700259-0.1g |
ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate |
2021782-42-1 | 95.0% | 0.1g |
$741.0 | 2025-03-12 | |
Enamine | EN300-700259-10.0g |
ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate |
2021782-42-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 |
Ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate 関連文献
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Ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylateに関する追加情報
Ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate (CAS No. 2021782-42-1): A Comprehensive Overview
Ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate (CAS No. 2021782-42-1) is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This oxirane derivative, characterized by its unique structural and functional properties, has garnered attention for its potential applications in synthetic chemistry and drug development. The compound's molecular structure, featuring a carboxylate ester group and a methoxymethyl-substituted oxirane ring, makes it a versatile intermediate in the synthesis of various bioactive molecules.
The Ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate molecule exhibits remarkable reactivity due to the presence of the epoxide ring, which is a key feature in many chemical transformations. The oxirane group, also known as an epoxy group, is known for its ability to participate in ring-opening reactions with nucleophiles, making it a valuable tool in the construction of complex organic molecules. This property has been exploited in various synthetic strategies, including the preparation of polymers, heterocyclic compounds, and pharmacologically active agents.
In recent years, there has been a growing interest in the development of novel methodologies for the synthesis and functionalization of oxirane derivatives. The Ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate compound has been studied extensively for its role as a building block in the synthesis of biologically relevant molecules. For instance, researchers have utilized this compound to develop new approaches for the preparation of β-lactam antibiotics, which are crucial in modern medicine due to their effectiveness against a wide range of bacterial infections.
The structural features of Ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate also make it a promising candidate for use in drug discovery programs. The presence of both a carboxylate ester group and an oxirane ring provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific applications. This flexibility has led to its incorporation into various libraries of compounds that are screened for biological activity. Notably, derivatives of this compound have shown promise in inhibiting certain enzymes and receptors associated with neurological disorders and inflammatory conditions.
Recent advancements in computational chemistry have further enhanced the understanding of the reactivity and potential applications of Ethyl 3-methyl-3-[(oxolan-3-yl)methyl]oxirane-2-carboxylate. Molecular modeling studies have revealed insights into how this compound interacts with biological targets, providing valuable information for the design of more effective drugs. These computational approaches have complemented experimental efforts, enabling researchers to predict the outcomes of chemical reactions with greater accuracy and efficiency.
The synthesis of Ethyl 3-methyl-3-[(oxolan-3-ylmethyl)oxirane -2-carboxylate involves multi-step organic transformations that highlight the compound's synthetic utility. One common method involves the reaction of glycidyl acetate with appropriate alkynes or aldehydes to introduce the oxirane ring while simultaneously forming the ester group. This strategy has been refined over time to achieve high yields and purity, making it suitable for industrial-scale production.
The versatility of Ethyl 3-methyl -[ ( oxolan - 3 - ylmethy l ) ox iran e - 2 - car box y l ate ] extends beyond its role as a synthetic intermediate. The compound has been employed in various catalytic processes where its ability to undergo controlled ring-opening reactions is harnessed to produce complex molecular architectures. These processes are particularly relevant in green chemistry initiatives, where efficient and sustainable synthetic routes are prioritized.
In conclusion, Ethyl 3-methyl -[ ( ox o lan - 3 - ylm eth y l ) o x iran e - 2 - car box y l ate ] (CAS No. 2021782 -42 -1) represents a significant advancement in organic chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthetic chemists and drug developers alike. As research continues to uncover new applications for this compound, its importance in advancing both academic knowledge and industrial applications is likely to grow.
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